[(5-bromo-2-methylphenyl)methyl](propan-2-yl)amine
Overview
Description
[(5-bromo-2-methylphenyl)methyl](propan-2-yl)amine is an organic compound that features a bromine atom, a methyl group, and an isopropylamine group attached to a benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(5-bromo-2-methylphenyl)methyl](propan-2-yl)amine typically involves the bromination of 2-methylbenzoic acid to form 5-bromo-2-methylbenzoic acid . This intermediate is then subjected to a series of reactions, including reduction and amination, to introduce the isopropylamine group.
Industrial Production Methods: Industrial production methods for this compound often involve the use of cost-effective and scalable processes. For example, the bromination step can be carried out using liquid bromine and a catalyst such as Fe3+ in water as a solvent . The subsequent steps involve standard organic synthesis techniques, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions: [(5-bromo-2-methylphenyl)methyl](propan-2-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
[(5-bromo-2-methylphenyl)methyl](propan-2-yl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of [(5-bromo-2-methylphenyl)methyl](propan-2-yl)amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene: Used in the synthesis of antidiabetic agents.
5-Bromo-2-methylbenzoic acid: An intermediate in the synthesis of various organic compounds.
Uniqueness: [(5-bromo-2-methylphenyl)methyl](propan-2-yl)amine is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its role as an intermediate in organic synthesis highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
N-[(5-bromo-2-methylphenyl)methyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-8(2)13-7-10-6-11(12)5-4-9(10)3/h4-6,8,13H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLIGEBJLFPNAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CNC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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